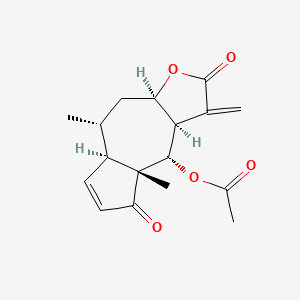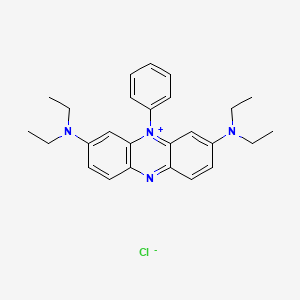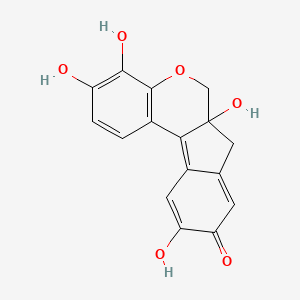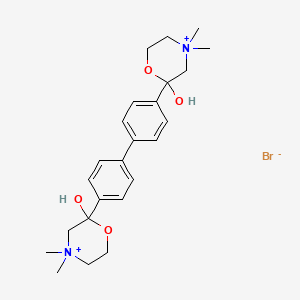
Juglanina
Descripción general
Descripción
La juglanina es un flavonol natural que se encuentra en la planta Polygonum aviculare . Es conocida por sus diversas actividades biológicas, que incluyen propiedades antiinflamatorias, antioxidantes y anticancerígenas . La estructura química de la this compound incluye un esqueleto de flavonoides con múltiples grupos hidroxilo, que contribuyen a su actividad biológica .
Aplicaciones Científicas De Investigación
Química: La juglanina se utiliza como compuesto modelo en estudios de química y reactividad de flavonoides.
Biología: Exhibe importantes actividades biológicas, incluidos efectos antiinflamatorios y antioxidantes.
Medicina: La this compound ha mostrado promesa en el tratamiento de diversas enfermedades, como el cáncer y las enfermedades cardiovasculares
Mecanismo De Acción
La juglanina ejerce sus efectos a través de múltiples vías moleculares:
Antiinflamatorio: La this compound inhibe la vía de señalización NF-κB, reduciendo la expresión de citocinas proinflamatorias.
Antioxidante: Mejora la actividad de las enzimas antioxidantes y reduce la producción de especies reactivas de oxígeno (ROS).
Anticancerígeno: La this compound induce la apoptosis y la autofagia en las células cancerosas al modular diversas vías de señalización, incluida la vía JNK.
Análisis Bioquímico
Biochemical Properties
Juglanin interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . Juglanin also interacts with inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin (IL)-1α, IL-6, transforming growth factor-beta (TGF-β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) .
Cellular Effects
Juglanin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to downregulate the mRNA expressions of hepatic TNF-α, ILs, TGF-β, COX-2, and iNOS .
Molecular Mechanism
At the molecular level, Juglanin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It downregulates protein expressions of NF-κB, IκκBα, a disintegrin-like and metalloproteinase domain with thrombospondin-1 repeats (ADAMTS)-4, and ADAMTS-5 in hepatic tissue .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Juglanin change over time. It has been observed to attenuate altered mechano-tactile allodynia and hyperalgesia via inhibition of elevated oxido-nitrosative stress, cytokines (TNF-α and ILs) levels, immune-inflammatory (TGF-α β, NF-κB, Ikβα, COX-2, and iNOS) mediators, and ADAMTS .
Dosage Effects in Animal Models
In animal models, the effects of Juglanin vary with different dosages. For instance, Juglanin at doses of 20 and 40 mg/kg displayed marked inhibition in Freund’s complete adjuvant (FCA) induced decrease in thermal and mechanical hyperalgesia .
Metabolic Pathways
Juglanin is involved in the polyol pathway of glucose metabolism, where it inhibits the activity of aldose reductase . It also interacts with inflammatory mediators involved in various metabolic pathways .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La juglanina se puede aislar del extracto crudo de Polygonum aviculare . El proceso de aislamiento típicamente implica extracción con disolventes seguida de técnicas cromatográficas para purificar el compuesto .
Métodos de producción industrial: La producción industrial de this compound implica la extracción a gran escala de fuentes vegetales. El proceso incluye el secado y la trituración del material vegetal, seguido de la extracción con disolventes y la purificación utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) .
Análisis De Reacciones Químicas
Tipos de reacciones: La juglanina experimenta varias reacciones químicas, que incluyen:
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como el anhídrido acético y el ácido sulfúrico.
Productos principales:
Comparación Con Compuestos Similares
La juglanina es única entre los flavonoides debido a su estructura específica y sus actividades biológicas. Compuestos similares incluyen:
Kaempferol 3-O-arabinósido: Comparte un esqueleto de flavonoides similar pero difiere en la porción de azúcar unida.
Astragalina: Conocida por sus efectos antiinflamatorios, similar a la this compound, pero con un componente glucosídico diferente.
La this compound destaca por sus potentes actividades biológicas y sus potenciales aplicaciones terapéuticas, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
IUPAC Name |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10/c21-7-13-15(25)17(27)20(29-13)30-19-16(26)14-11(24)5-10(23)6-12(14)28-18(19)8-1-3-9(22)4-2-8/h1-6,13,15,17,20-25,27H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQICXMTUPVZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Kaempferol 3-alpha-L-arabinofuranoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029502 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5041-67-8 | |
| Record name | Kaempferol 3-alpha-L-arabinofuranoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029502 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224 - 225 °C | |
| Record name | Kaempferol 3-alpha-L-arabinofuranoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029502 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















